2,5-Dichloro-8-fluoroquinoline
CAS No.: 1342357-62-3
Cat. No.: VC3408371
Molecular Formula: C9H4Cl2FN
Molecular Weight: 216.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1342357-62-3 |
|---|---|
| Molecular Formula | C9H4Cl2FN |
| Molecular Weight | 216.04 g/mol |
| IUPAC Name | 2,5-dichloro-8-fluoroquinoline |
| Standard InChI | InChI=1S/C9H4Cl2FN/c10-6-2-3-7(12)9-5(6)1-4-8(11)13-9/h1-4H |
| Standard InChI Key | WKGWOTQFFHUKOG-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC2=C(C=CC(=C21)Cl)F)Cl |
| Canonical SMILES | C1=CC(=NC2=C(C=CC(=C21)Cl)F)Cl |
Introduction
Chemical Structure and Properties
2,5-Dichloro-8-fluoroquinoline (CAS No. 1342357-62-3) is a bicyclic compound consisting of a benzene ring fused to a pyridine ring, with chlorine atoms at positions 2 and 5, and a fluorine atom at position 8. This structure results in a compound with distinct physicochemical properties that influence its reactivity and biological interactions. The basic chemical properties of this compound are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₄Cl₂FN |
| Molecular Weight | 216.04 g/mol |
| CAS Number | 1342357-62-3 |
| InChIKey | WKGWOTQFFHUKOG-UHFFFAOYSA-N |
| Monoisotopic Mass | 214.97049 Da |
The presence of halogen atoms significantly influences the electronic distribution within the molecule. The electronegative nature of chlorine and fluorine creates regions of partial positive charge, particularly at positions adjacent to these substituents. This electronic configuration contributes to the compound's electrophilic character and influences its interaction with nucleophilic centers in biological systems.
Biological Activity and Mechanisms
2,5-Dichloro-8-fluoroquinoline belongs to the broader class of halogenated quinolines, which are known for their diverse pharmacological properties. The biological activity of this compound is influenced by its structural features, particularly the presence and position of halogen substituents.
Structure-Activity Relationships
The positioning of halogen atoms on the quinoline core significantly influences biological activity. The presence of chlorine atoms at positions 2 and 5, combined with a fluorine atom at position 8, creates a unique electronic and steric environment that determines the compound's interaction with biological targets.
Studies on related quinoline derivatives have shown that structural modifications significantly influence their activity against different bacterial strains and other biological targets. The specific arrangement of substituents in 2,5-Dichloro-8-fluoroquinoline may confer distinct advantages in terms of potency, selectivity, or resistance profiles compared to other halogenated quinolines.
Comparison with Related Compounds
Understanding the relationship between 2,5-Dichloro-8-fluoroquinoline and structurally similar compounds provides valuable context for evaluating its potential applications and properties.
Structural Analogues
Several structural analogues of 2,5-Dichloro-8-fluoroquinoline exist with different patterns of halogen substitution. The table below compares some of these related compounds:
| Compound | Molecular Formula | Position of Substituents | InChIKey |
|---|---|---|---|
| 2,5-Dichloro-8-fluoroquinoline | C₉H₄Cl₂FN | Cl at 2,5; F at 8 | WKGWOTQFFHUKOG-UHFFFAOYSA-N |
| 4,5-Dichloro-8-fluoroquinoline | C₉H₄Cl₂FN | Cl at 4,5; F at 8 | (Not provided) |
| 2,4-Dichloro-5-fluoroquinoline | C₉H₄Cl₂FN | Cl at 2,4; F at 5 | KVYICSLMOSRRIQ-UHFFFAOYSA-N |
| 2,4-Dichloro-7-fluoroquinoline | C₉H₄Cl₂FN | Cl at 2,4; F at 7 | YIXHVVNBFWMJLB-UHFFFAOYSA-N |
| 3,4-Dichloro-8-fluoroquinoline | C₉H₄Cl₂FN | Cl at 3,4; F at 8 | VBOOTOZCRFUTOK-UHFFFAOYSA-N |
Each of these compounds, despite sharing the same molecular formula and similar structure, likely exhibits distinct chemical reactivity and biological activity profiles due to the different positions of the halogen substituents .
Comparison with Clinical Fluoroquinolones
While 2,5-Dichloro-8-fluoroquinoline itself is primarily a research compound, its structural relationship to clinical fluoroquinolones is noteworthy. Traditional fluoroquinolone antibiotics used in clinical practice typically feature a carboxylic acid group at position 3 and a fluorine atom at position 6, which are critical for their antibacterial activity.
Clinical studies with fluoroquinolones have highlighted important considerations regarding their use, particularly in relation to the emergence of antimicrobial resistance. Research has shown that first-generation fluoroquinolone use is associated with the subsequent emergence of multiple drug-resistant bacteria in intensive care settings . This highlights the importance of careful compound design and rational use of quinoline-based therapeutics.
Applications in Research and Development
Medicinal Chemistry Applications
2,5-Dichloro-8-fluoroquinoline has potential applications in various areas of medicinal chemistry:
-
As a scaffold for developing new antibacterial agents, potentially with activity against resistant strains
-
As an intermediate in the synthesis of more complex bioactive molecules
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As a tool compound for investigating structure-activity relationships in quinoline-based therapeutics
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As a potential lead compound for anticancer drug development
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